2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,5-Dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like DDQ for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide include:
- 4-chloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications
Properties
IUPAC Name |
2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-21-11-5-3-10(4-6-11)9-18-23(19,20)15-8-12(16)14(22-2)7-13(15)17/h3-8,18H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSKFNMMXGTKHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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